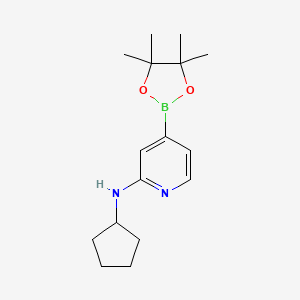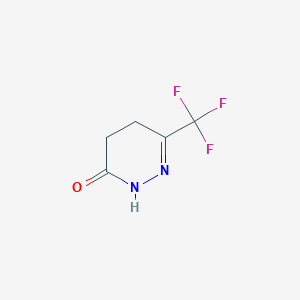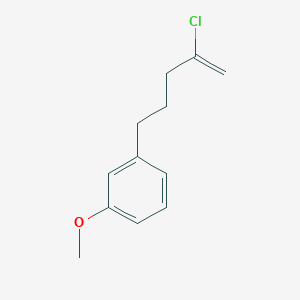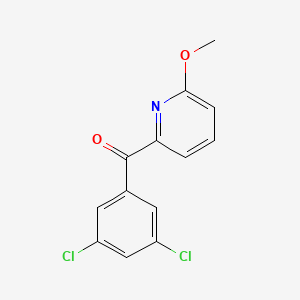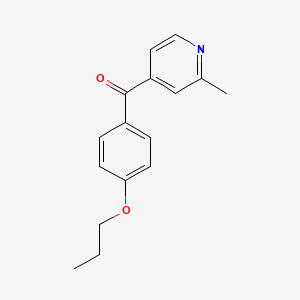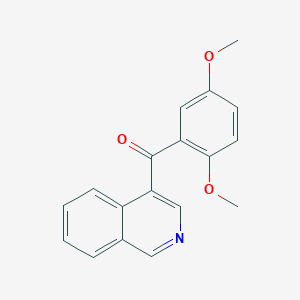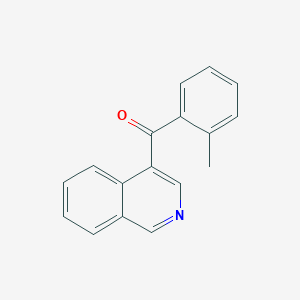
Boc-Dap(Z)-OL
Vue d'ensemble
Description
Boc-Dap(Z)-OH, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid or Boc-3-(Z-amino)-L-alanine, is a compound with the molecular formula C16H22N2O6 . It is used in peptide synthesis .
Molecular Structure Analysis
The molecular weight of Boc-Dap(Z)-OH is 338.36 . The InChI key is QKMSMVGTLTVHLK-LBPRGKRZSA-N .Chemical Reactions Analysis
Boc-Dap(Z)-OH is used in peptide synthesis . A related compound, N-Boc-, has been used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical And Chemical Properties Analysis
Boc-Dap(Z)-OH is a solid compound . Its optical activity is [α]/D +9.0±1°, c = 1 in methanol .Applications De Recherche Scientifique
Synthesis and Oligomerization in Peptide Nucleic Acids
- The Boc-protecting group strategy has been developed for Fmoc-based PNA (peptide nucleic acid) oligomerization for nucleobases like thymine and diaminopurine (DAP). The DAP monomer was incorporated into a PNA, showing selective binding to T in a complementary DNA strand, indicating its potential in genetic research and molecular diagnostics (A. S. St Amant & R. Hudson, 2012).
Development of Conjugated Polymers
- In material sciences, a conjugated donor/acceptor/passivator (DAP) polymer has been constructed using a Boc-protected DAP polymer, which was characterized for its properties. This research highlights the application of Boc-Dap(Z)-OL in developing new materials with potential applications in electronics and photonics (A. Devasagayaraj & J. Tour, 1999).
Enhancement of Photocatalysis Efficiency
- Boc-Dap(Z)-OL has been applied in the field of environmental science, particularly in enhancing the photocatalytic efficiency of compounds like Bi24O31Cl10 for the decomposition of pollutants. This showcases its potential in environmental remediation and sustainable technologies (Jin Kang et al., 2020).
Applications in Cancer Research
- In the medical field, Boc-Dap(Z)-OL is used in the development of polymer-albumin conjugates for the delivery of macromolecular platinum drugs into cancer cells, demonstrating its significance in drug delivery systems and cancer therapy (Aydan Dağ et al., 2015).
Neuroscience and Brain-on-Chip Technology
- Brain-on-Chip (BoC) biotechnology, an emerging tool for biomedical research, utilizes Boc-Dap(Z)-OL in creating three-dimensional brain-like systems on a microfluidic platform. This application is crucial for studying brain activity in health and disease, showcasing the compound's relevance in neuroscience research (Csaba Forró et al., 2021).
Development of Photocatalysts for Pollution Control
- The compound has been utilized in the synthesis of photocatalysts for the removal of pollutants like NOx from the air, demonstrating its potential in environmental science and pollution control technologies (G. Zhu et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dap(Z)-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1422359.png)

